2-Hydroxy-3-nitrobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of nitrobenzonitrile derivatives can be complex and involves various chemical reactions. For instance, the reaction of tetramethylbenzonitriles with fuming nitric acid at room temperature can yield dicyano-dinitro-tetramethyl-cyclohexenones, which are structurally related to nitrobenzonitriles . Another synthesis route involves the reaction of triarylpyrylium salts with nitroacetonitrile, leading to the formation of 3-nitrobenzonitriles . Additionally, electrosynthesis has been used to produce dibenzonaphthyridine derivatives from nitrobenzyl-substituted acetonitriles . These methods highlight the versatility of synthetic approaches to nitrobenzonitrile derivatives.
Molecular Structure Analysis
The molecular structure of nitrobenzonitriles can be significantly affected by electron-withdrawing effects. Broadband rotational spectroscopy has been used to determine the structural parameters of 2- and 3-nitrobenzonitrile, revealing how substituents affect the electron density of the phenyl ring . This information is crucial for understanding the molecular structure of 2-Hydroxy-3-nitrobenzonitrile, as the position of the nitro and hydroxy groups can influence the overall molecular geometry and electronic properties.
Chemical Reactions Analysis
Nitrobenzonitriles can undergo various chemical reactions. The reaction of substituted 2-hydroxybenzonitriles with nitrogen dioxide, for example, can lead to the formation of dinitrocyclohexenones and trinitrocyclohexenones . The substitution of nitro groups in trinitrobenzonitrile under the action of anionic nucleophiles has been studied, revealing preferences for ortho substitution . These reactions demonstrate the reactivity of nitrobenzonitriles and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzonitriles are influenced by their molecular structure. The presence of strong electron-withdrawing groups like nitro and cyano groups can lead to large dipole moments, as observed in 2- and 3-nitrobenzonitrile . These properties are important for applications that may involve electric fields, such as deceleration and trapping experiments. Additionally, the synthesis of ester derivatives of fluoro-hydroxybenzonitriles has shown that the introduction of fluorine can significantly affect liquid-crystal transition temperatures .
Scientific Research Applications
-
3-Nitrobenzonitrile
-
4-Hydroxy-3-nitrobenzonitrile
- 4-Hydroxy-3-nitrobenzonitrile
- Scientific Field : Mass Spectrometry
- Application Summary : 4-Hydroxy-3-nitrobenzonitrile has been found to be a general-purpose matrix for the analyses of small organic, peptide, and protein molecules . It has a strong UV absorption property and provides a clean background in the low mass range .
- Methods of Application : The compound is used as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS). It is mixed with the analyte and then ionized under vacuum conditions .
- Results or Outcomes : The analytical performances of 4-hydroxy-3-nitrobenzonitrile as a UV-laser matrix were demonstrated for different types of analytes, including organic drugs, peptides, proteins, mouse brain tissue, and bacteria .
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-3-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-4-5-2-1-3-6(7(5)10)9(11)12/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOCMGGILLTISV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499462 | |
Record name | 2-Hydroxy-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-nitrobenzonitrile | |
CAS RN |
28177-79-9 | |
Record name | 2-Hydroxy-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.